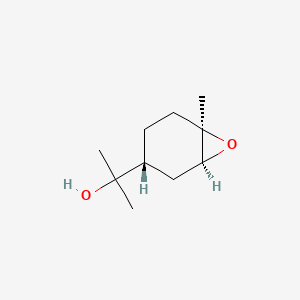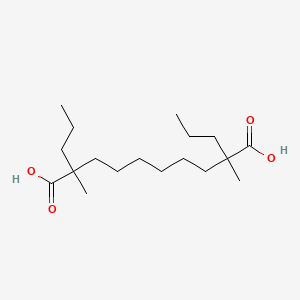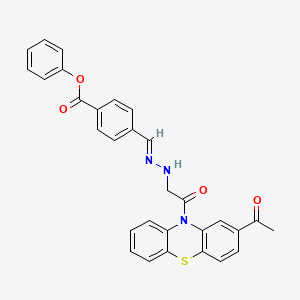
Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate is a chemical compound with the molecular formula C25H40NNaO7S and a molecular weight of 521.64237 g/mol . This compound is known for its unique structure, which includes a sulfonate group, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate typically involves the reaction of N-methyl-N-phenyl-10-hydroxy-octadecanamide with a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate ester. The reaction mixture is then neutralized with sodium hydroxide to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Functionalized derivatives with various nucleophiles.
Scientific Research Applications
Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and other personal care products due to its surfactant properties
Mechanism of Action
The mechanism of action of sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate involves its interaction with various molecular targets, primarily through its sulfonate group. This group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound’s surfactant properties also enable it to disrupt lipid bilayers, making it useful in applications such as cell lysis and membrane studies .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Another common surfactant with an ether linkage in its structure.
Sodium stearate: A soap-like compound with a similar long alkyl chain but lacking the sulfonate group.
Uniqueness
Sodium hydrogen N-methyl-N-phenyl-10-(sulphonatooxy)octadecanamidate is unique due to its specific combination of a long alkyl chain, a sulfonate group, and an amide linkage. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring strong ionic interactions and membrane disruption .
Properties
CAS No. |
27522-42-5 |
|---|---|
Molecular Formula |
C25H43NNaO5S+ |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
sodium;[18-(N-methylanilino)-18-oxooctadecan-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C25H43NO5S.Na/c1-3-4-5-6-9-15-20-24(31-32(28,29)30)21-16-10-7-8-11-17-22-25(27)26(2)23-18-13-12-14-19-23;/h12-14,18-19,24H,3-11,15-17,20-22H2,1-2H3,(H,28,29,30);/q;+1 |
InChI Key |
HIWQFXSVTCEAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)N(C)C1=CC=CC=C1)OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)

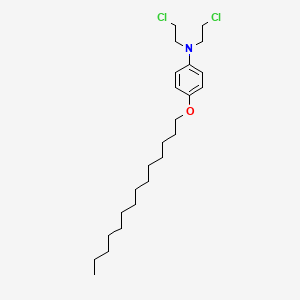
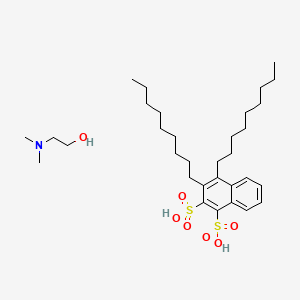

![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)




